molecular formula C15H12O2 B092983 (2S)-Flavanone CAS No. 17002-31-2

(2S)-Flavanone

Cat. No.: B092983
CAS No.: 17002-31-2
M. Wt: 224.25 g/mol
InChI Key: ZONYXWQDUYMKFB-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-Flavanone is a naturally occurring flavonoid compound found in various plants. It is a type of flavanone, which is a subclass of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential health benefits. This compound is characterized by its chiral center at the second carbon, giving it a specific stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-Flavanone can be synthesized through several methods. One common approach involves the cyclization of 2’-hydroxychalcone under acidic conditions. This reaction typically uses an acid catalyst such as hydrochloric acid or sulfuric acid to promote the cyclization process. The reaction is carried out at elevated temperatures to facilitate the formation of the flavanone ring structure.

Industrial Production Methods: In industrial settings, this compound can be produced through the extraction and purification of plant sources rich in this compound. Alternatively, large-scale chemical synthesis methods are employed, which involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (2S)-Flavanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form flavones or other oxidized derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can yield dihydroflavanones using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidation: Flavones, flavonols.

    Reduction: Dihydroflavanones.

    Substitution: Halogenated flavanones, alkylated flavanones.

Scientific Research Applications

(2S)-Flavanone has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various flavonoid derivatives and as a model compound for studying flavonoid chemistry.

    Biology: this compound is studied for its antioxidant properties and its ability to modulate enzyme activities.

    Medicine: Research has shown that this compound exhibits anti-inflammatory, anticancer, and antimicrobial activities, making it a potential candidate for drug development.

    Industry: It is used in the formulation of dietary supplements, cosmetics, and functional foods due to its health-promoting properties.

Mechanism of Action

The mechanism of action of (2S)-Flavanone involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Enzyme Modulation: this compound can inhibit or activate specific enzymes involved in inflammatory and metabolic pathways.

    Signal Transduction: It influences cellular signaling pathways, including those related to apoptosis, cell proliferation, and immune responses.

Comparison with Similar Compounds

(2S)-Flavanone is compared with other similar compounds such as:

    Naringenin: Another flavanone with similar antioxidant and anti-inflammatory properties but differing in its specific biological activities.

    Hesperetin: Known for its strong antioxidant activity and potential cardiovascular benefits.

    Apigenin: A flavone with notable anticancer properties, differing in its structure and specific biological effects.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its diverse range of biological activities and potential health benefits make it a compound of significant interest in various fields of research.

Properties

IUPAC Name

(2S)-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONYXWQDUYMKFB-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC=CC=C2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17002-31-2
Record name Flavanone, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017002312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLAVANONE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N50DYZ2H5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-Flavanone
Reactant of Route 2
Reactant of Route 2
(2S)-Flavanone
Reactant of Route 3
Reactant of Route 3
(2S)-Flavanone
Reactant of Route 4
(2S)-Flavanone
Reactant of Route 5
Reactant of Route 5
(2S)-Flavanone
Reactant of Route 6
Reactant of Route 6
(2S)-Flavanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.